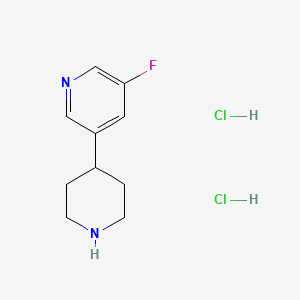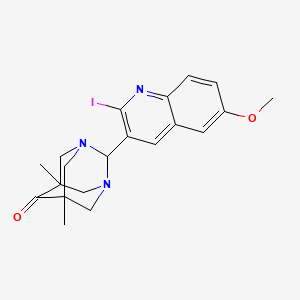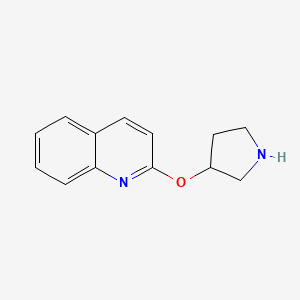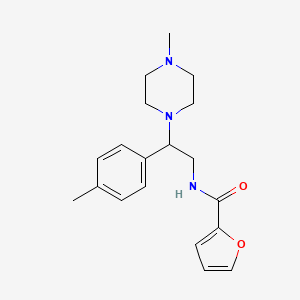
(2E)-N-(5-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-N-(5-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide, also known as FMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FMA belongs to the class of oxime derivatives and has shown promising results in various studies.
Scientific Research Applications
Antimalarial Activity
The compound (2E)-N-(5-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide has been explored in the context of antimalarial activity. Research led by Werbel et al. (1986) synthesized a series of related compounds, investigating their antimalarial potency against Plasmodium berghei in mice. The study highlighted the significance of substituent size and electron donation properties on phenyl rings for antimalarial activity (Werbel et al., 1986).
Intermediate for Antimalarial Drugs Synthesis
Magadum and Yadav (2018) explored the synthesis of N-(2-Hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs. Their research focused on the chemoselective monoacetylation of 2-aminophenol to create this intermediate, showcasing a key step in the synthesis process of antimalarial drugs (Magadum & Yadav, 2018).
Radioligand Imaging with PET
Dollé et al. (2008) reported on the synthesis of DPA-714, a compound structurally related to this compound, as a selective ligand for the translocator protein (18 kDa). This research is crucial for developing radioligands like [18F]DPA-714 for in vivo imaging using positron emission tomography (PET), enhancing diagnostic capabilities in medical imaging (Dollé et al., 2008).
Antitumor Activities
The antitumor properties of compounds structurally similar to this compound have been studied. Jing (2011) synthesized compounds with potential selective antitumor activities, indicating that specific configurations and substitutions on the phenyl ring might contribute to their efficacy (Xiong Jing, 2011).
Inhibitors of Ribonucleotide Reductase
Research on N-Hydroxy-alpha-(2-hydroxyethoxy)-1(2H)-pyrimidineacetamides, which are structurally related, has been conducted to explore their potential as antitumor agents. Farr et al. (1989) synthesized these compounds as inhibitors of ribonucleotide reductase, a key enzyme in DNA synthesis, highlighting their potential therapeutic value in cancer treatment (Farr et al., 1989).
properties
IUPAC Name |
(2E)-N-(5-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2/c1-6-2-3-7(10)4-8(6)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHLSDMTCUCUBU-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)NC(=O)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2971154.png)
![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2971155.png)

![5-(4-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2971158.png)
![(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2971159.png)
![1-({4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetyl)-4-phenylpiperazine](/img/structure/B2971160.png)



![[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2971166.png)

![spiro[1H-pyrrolo[2,3-c]pyridine-3,4'-oxane]-2-one](/img/structure/B2971173.png)

